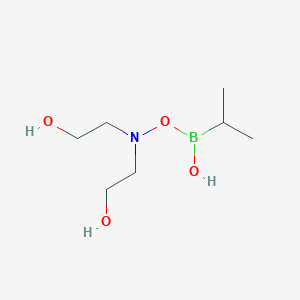
Bis(2-hydroxyethyl)amino hydrogen isopropylboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)amino hydrogen isopropylboronate is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of boron, nitrogen, and hydroxyl groups, which contribute to its reactivity and functionality in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)amino hydrogen isopropylboronate typically involves the reaction of diethanolamine with isopropylboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves heating the reactants to a specific temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)amino hydrogen isopropylboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids and other derivatives.
Reduction: Reduction reactions can yield different boron-containing compounds.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and substituted amines. These products have significant applications in organic synthesis and material science .
Scientific Research Applications
Bis(2-hydroxyethyl)amino hydrogen isopropylboronate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Bis(2-hydroxyethyl)amino hydrogen isopropylboronate exerts its effects involves its ability to form stable complexes with various substrates. The boron atom plays a crucial role in these interactions, facilitating the formation of new bonds and enhancing the reactivity of the compound. The molecular targets and pathways involved include interactions with hydroxyl and amino groups, leading to the formation of stable intermediates and products .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: Known for its buffering properties and use in biochemical applications.
N,N-Bis(2-hydroxyethyl)isopropanolamine: Similar in structure but with different reactivity and applications.
3,7-Bis(N,N-(2-hydroxyethyl)amino)phenothiazinium: Used in dye synthesis and has distinct photophysical properties.
Uniqueness
Bis(2-hydroxyethyl)amino hydrogen isopropylboronate stands out due to its unique combination of boron and nitrogen atoms, which confer specific reactivity and functionality. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H18BNO4 |
|---|---|
Molecular Weight |
191.04 g/mol |
IUPAC Name |
[bis(2-hydroxyethyl)amino]oxy-propan-2-ylborinic acid |
InChI |
InChI=1S/C7H18BNO4/c1-7(2)8(12)13-9(3-5-10)4-6-11/h7,10-12H,3-6H2,1-2H3 |
InChI Key |
DERPKHXRQOTSLA-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)C)(O)ON(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















